molecular formula C19H17N3O4 B14987711 N-[4-(acetylamino)phenyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-[4-(acetylamino)phenyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14987711
M. Wt: 351.4 g/mol
InChI Key: ZEDCTRZUSXDLBE-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring, a methoxyphenyl group, and an acetamidophenyl group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the oxazole intermediate.

    Attachment of the Acetamidophenyl Group: The final step involves the acylation of the oxazole intermediate with an acetamidophenyl derivative, typically using an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of N-(4-acetamidophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents or nucleophiles in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-acetamidophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical or material applications.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific molecular pathways or receptors.

    Industry: Utilized in the production of specialty chemicals, polymers, or advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]acetamide
  • 1-(4-acetamidophenyl)-3-(4-methoxyphenyl)urea

Uniqueness

N-(4-acetamidophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of structural features, including the oxazole ring and the methoxyphenyl and acetamidophenyl groups. These features contribute to its distinct chemical properties, reactivity, and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-12(23)20-14-5-7-15(8-6-14)21-19(24)17-11-18(26-22-17)13-3-9-16(25-2)10-4-13/h3-11H,1-2H3,(H,20,23)(H,21,24)

InChI Key

ZEDCTRZUSXDLBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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